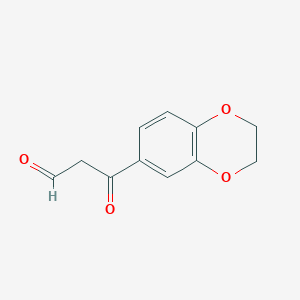
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal is a chemical compound that features a benzodioxin ring fused with an oxopropanal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate aldehyde or ketone precursors under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride as a catalyst . The reaction is carried out under dynamic pH control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropanal group to alcohols or other reduced forms.
Substitution: The benzodioxin ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various halides or organometallic reagents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzodioxin ring, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Biology: The compound has been studied for its potential antibacterial and enzyme inhibitory properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it has been shown to inhibit lipoxygenase enzymes, which play a role in inflammatory processes .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Known for its antibacterial properties.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoic acid: Another derivative with potential biological activity.
Uniqueness
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H10O4 |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanal |
InChI |
InChI=1S/C11H10O4/c12-4-3-9(13)8-1-2-10-11(7-8)15-6-5-14-10/h1-2,4,7H,3,5-6H2 |
Clave InChI |
ASWCUCBRLNPBHW-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C(=O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


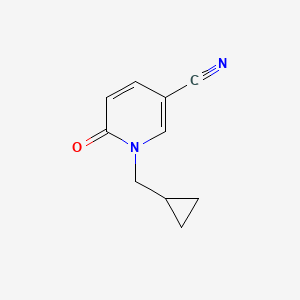
![5-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B15278521.png)
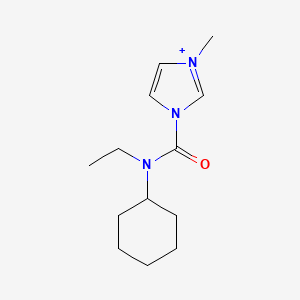
![(2S)-3-methoxy-2-[(2S)-3-methoxy-2-[(5-methyl-1,2-oxazol-3-yl)formamido]propanamido]-N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]propanamide](/img/structure/B15278532.png)
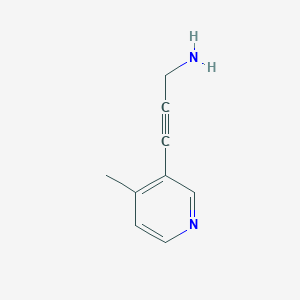
![4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15278558.png)
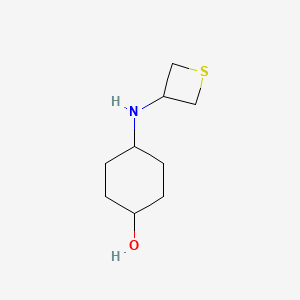
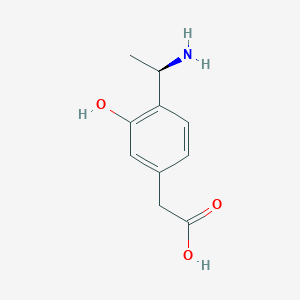
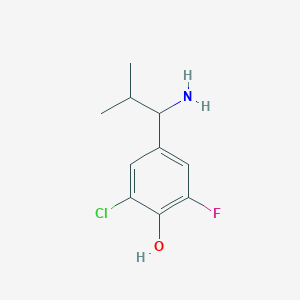

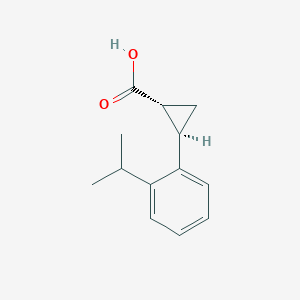
![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15278599.png)
![6,7,8,9-Tetrahydro-4H-pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B15278600.png)

